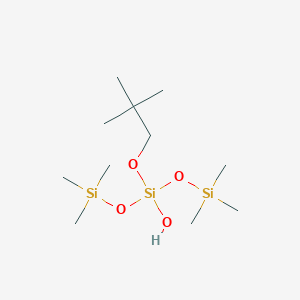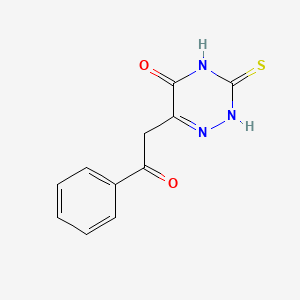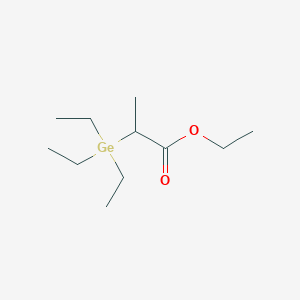![molecular formula C15H9NO6S B14379017 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 88331-46-8](/img/structure/B14379017.png)
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the core benzopyran structure. The introduction of the hydroxyl groups at positions 4 and 7, and the nitrophenyl group at position 3, requires specific reagents and conditions. Commonly used reagents include sulfur-containing compounds and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct substitution and functionalization of the benzopyran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzopyran compounds .
Aplicaciones Científicas De Investigación
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one: Similar structure but with different substitution patterns.
4,5-Dihydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid: Contains similar functional groups but a different core structure.
Uniqueness
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88331-46-8 |
|---|---|
Fórmula molecular |
C15H9NO6S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
4,7-dihydroxy-3-(4-nitrophenyl)sulfanylchromen-2-one |
InChI |
InChI=1S/C15H9NO6S/c17-9-3-6-11-12(7-9)22-15(19)14(13(11)18)23-10-4-1-8(2-5-10)16(20)21/h1-7,17-18H |
Clave InChI |
XCOFIZBNWOANLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


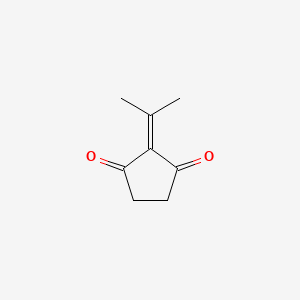
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
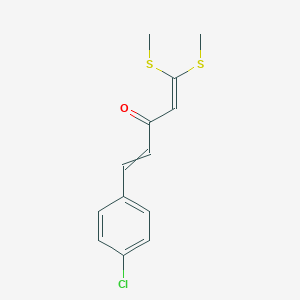
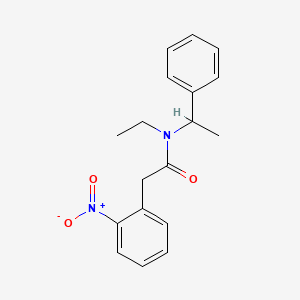
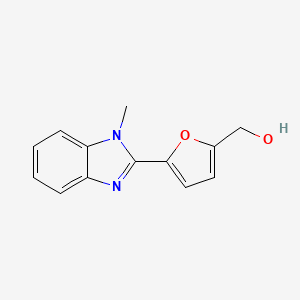
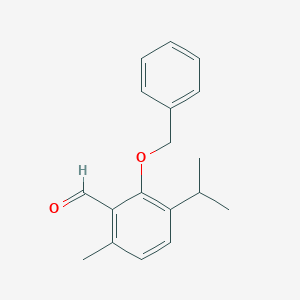
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
